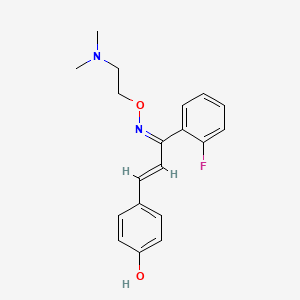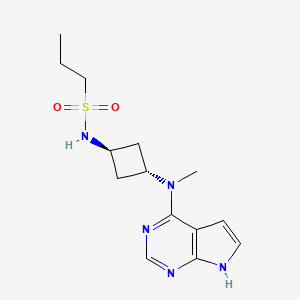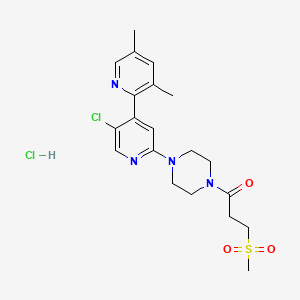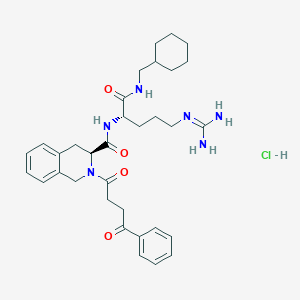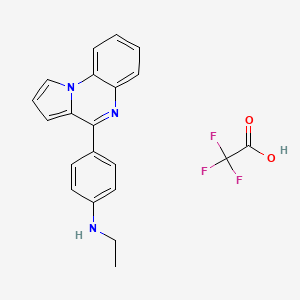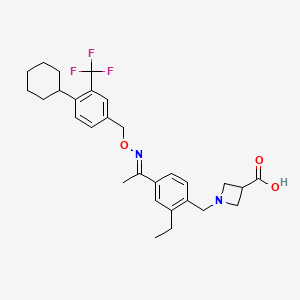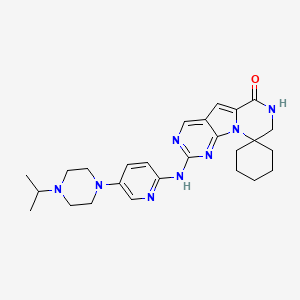![molecular formula C17H18F3N3O B560478 4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine CAS No. 1342261-10-2](/img/structure/B560478.png)
4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potent haspin kinase inhibitor; High Quality Biochemicals for Research Uses
Scientific Research Applications
Antitumor Activity
- Nguyen et al. (1990) synthesized derivatives related to this compound and tested them for antitumor activity. They found that certain derivatives showed promising results as antineoplastic agents (Nguyen et al., 1990).
Mass Spectrometry Applications
- Nonami et al. (1997) reported the use of β-carbolines, a class of compounds including 4-(7-Methoxy-1-(Trifluoromethyl)-9H-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine, as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for proteins and sulfated oligosaccharides (Nonami et al., 1997).
Synthesis and Characterization
- Aquino et al. (2015) described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the chemical versatility and potential for creating new compounds related to 4-(7-Methoxy-1-(Trifluoromethyl)-9H-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine (Aquino et al., 2015).
Carcinogen Model Studies
- Rajagopal et al. (2003) synthesized a compound similar to 4-(7-Methoxy-1-(Trifluoromethyl)-9H-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine for use as a model in studying food-derived carcinogens (Rajagopal et al., 2003).
properties
CAS RN |
1342261-10-2 |
|---|---|
Molecular Formula |
C17H18F3N3O |
Molecular Weight |
337.346 |
IUPAC Name |
4-[7-methoxy-1-(trifluoromethyl)pyrido[3,4-b]indol-9-yl]butan-1-amine |
InChI |
InChI=1S/C17H18F3N3O/c1-24-11-4-5-12-13-6-8-22-16(17(18,19)20)15(13)23(14(12)10-11)9-3-2-7-21/h4-6,8,10H,2-3,7,9,21H2,1H3 |
InChI Key |
JVBWXORXTBDUMH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(N2CCCCN)C(=NC=C3)C(F)(F)F |
synonyms |
7-Methoxy-1-(trifluoromethyl)-9H-pyrido[3,4-b]indole-9-butanamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)
